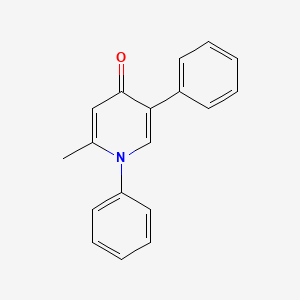
2-Methyl-1,5-diphenylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,5-diphenylpyridin-4(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-diphenylpyridin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of 2-methylpyridine with benzaldehyde derivatives in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,5-diphenylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the pyridine ring to form piperidine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique chemical structure.
Industry: Use in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,5-diphenylpyridin-4(1H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed study.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with different chemical properties.
1,5-Diphenylpyridin-4(1H)-one: Lacks the methyl group, leading to different reactivity.
Pyridine: The parent compound with a wide range of applications.
Propiedades
Número CAS |
88091-03-6 |
|---|---|
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
2-methyl-1,5-diphenylpyridin-4-one |
InChI |
InChI=1S/C18H15NO/c1-14-12-18(20)17(15-8-4-2-5-9-15)13-19(14)16-10-6-3-7-11-16/h2-13H,1H3 |
Clave InChI |
POTYNOMQWVDRST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


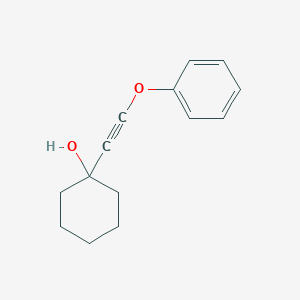
![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
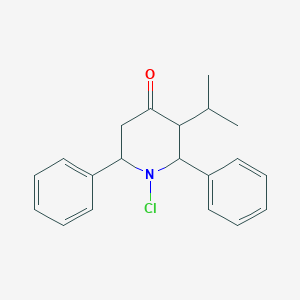
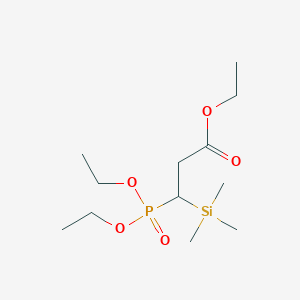

![3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine](/img/structure/B14394460.png)
![1-[4-Chloro-3-({4-[(E)-(3,4-diethoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}amino)phenyl]-3-(octadec-1-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B14394470.png)
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)

![2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone](/img/structure/B14394487.png)
![4-[(4-Nitrophenoxy)methyl]benzamide](/img/structure/B14394495.png)
![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
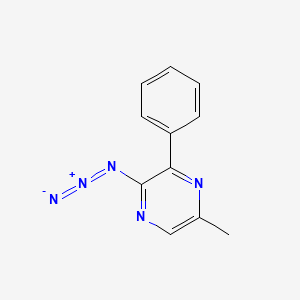
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
